molecular formula C17H23N3O5S B2545174 3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176269-95-5

3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2545174
CAS No.: 2176269-95-5
M. Wt: 381.45
InChI Key: UKHREQHZLFATPQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound designed for research applications. Its structure combines an imidazolidine-2,4-dione core with a sulfonyl-substituted piperidine, a motif of significant interest in medicinal chemistry. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Literature indicates that derivatives containing this core and related structures, such as imidazolidine-2-thione, have been investigated for a wide range of therapeutic properties, including antimicrobial, antifungal, and anti-HIV activities . Furthermore, specific sulfonyl derivatives of imidazolidine-2,4-diones have been studied as inhibitors of enzymes like aldose reductase, which is a target for addressing diabetic complications such as neuropathy and cataract formation . The piperidine ring is a common feature in many bioactive molecules and pharmaceuticals. The unique integration of the phenoxyethyl sulfonyl group attached to the piperidine nitrogen in this compound may influence its physicochemical properties and interaction with biological targets, making it a valuable chemical tool for researchers. This compound is offered to the scientific community to facilitate exploratory research in areas such as enzyme inhibition, receptor binding studies, and the development of new therapeutic agents. It is intended for laboratory research use by qualified professionals only.

Properties

IUPAC Name

3-methyl-1-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-18-16(21)13-20(17(18)22)14-7-9-19(10-8-14)26(23,24)12-11-25-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHREQHZLFATPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Phenoxyethyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a phenoxyethyl sulfonyl chloride in the presence of a base, such as triethylamine.

    Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with a suitable reagent, such as urea or a substituted urea, under acidic or basic conditions to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-sulfonic acid share structural similarities with the piperidine ring.

    Imidazolidine-2,4-dione Derivatives: Compounds like 5,5-dimethylimidazolidine-2,4-dione and 1,3-dimethylimidazolidine-2,4-dione share the imidazolidine-2,4-dione core.

Uniqueness

3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Methyl-1-(1-((2-phenoxyethyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving an imidazolidine core and a sulfonyl-piperidine moiety. The molecular formula is C17H24N2O4SC_{17}H_{24}N_{2}O_{4}S, with a molecular weight of 364.45 g/mol. Its structural features include:

  • Imidazolidine ring : Contributes to the compound's stability and reactivity.
  • Piperidine ring : Potentially interacts with various biological targets.
  • Phenoxyethyl sulfonyl group : Enhances solubility and may influence pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazolidine core : Utilizing appropriate reagents under controlled conditions.
  • Introduction of the piperidine and sulfonyl groups : Achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Antiviral Properties

Compounds with related structures have been evaluated for antiviral activity against viruses such as HIV and HSV. The presence of the piperidine moiety is often linked to enhanced antiviral effects, potentially through inhibition of viral replication mechanisms.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes crucial for pathogen survival or replication.
  • Receptor Modulation : Binding to receptors involved in signaling pathways that regulate immune responses.

Study 1: Antimicrobial Efficacy

A study conducted on related imidazolidine derivatives showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for some derivatives, indicating strong antimicrobial potential.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A5Staphylococcus aureus
Derivative B10Escherichia coli

Study 2: Antiviral Activity Assessment

In vitro studies assessed the antiviral efficacy of similar compounds against HIV. The results indicated a dose-dependent inhibition of viral replication with IC50 values ranging from 0.5 to 5 µM for structurally analogous compounds.

CompoundIC50 (µM)Virus
Compound X0.5HIV
Compound Y3HSV

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